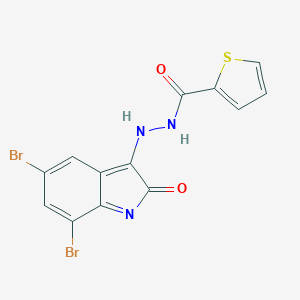
3,4-dichloro-N-dibenzofuran-3-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-N-(dibenzo[b,d]furan-3-yl)benzamide is a chemical compound with the molecular formula C19H11Cl2NO2 It is characterized by the presence of two chlorine atoms and a dibenzo[b,d]furan moiety attached to a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-dibenzofuran-3-ylbenzamide typically involves the following steps:
Formation of Dibenzo[b,d]furan-3-ylamine: This intermediate can be synthesized through a series of reactions starting from dibenzo[b,d]furan. The process may involve nitration, reduction, and amination steps.
Chlorination: The dibenzo[b,d]furan-3-ylamine is then subjected to chlorination to introduce the chlorine atoms at the 3 and 4 positions.
Amidation: The final step involves the reaction of the chlorinated intermediate with benzoyl chloride under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3,4-Dichloro-N-(dibenzo[b,d]furan-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the chlorine atoms or reduce other functional groups present in the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.
科学研究应用
3,4-Dichloro-N-(dibenzo[b,d]furan-3-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may find applications in the development of new materials or as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 3,4-dichloro-N-dibenzofuran-3-ylbenzamide involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,4-Dichlorobenzamide: Similar in structure but lacks the dibenzo[b,d]furan moiety.
N-(Dibenzo[b,d]furan-3-yl)benzamide: Similar but without the chlorine atoms.
3,4-Dichloro-N-(dibenzo[b,d]thiophene-3-yl)benzamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
3,4-Dichloro-N-(dibenzo[b,d]furan-3-yl)benzamide is unique due to the presence of both chlorine atoms and the dibenzo[b,d]furan moiety
属性
分子式 |
C19H11Cl2NO2 |
|---|---|
分子量 |
356.2 g/mol |
IUPAC 名称 |
3,4-dichloro-N-dibenzofuran-3-ylbenzamide |
InChI |
InChI=1S/C19H11Cl2NO2/c20-15-8-5-11(9-16(15)21)19(23)22-12-6-7-14-13-3-1-2-4-17(13)24-18(14)10-12/h1-10H,(H,22,23) |
InChI 键 |
ALRHKVLAAIMNPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(5-ethoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B343132.png)

![N-[(Z)-(1-butyl-2-oxoindol-3-ylidene)amino]thiophene-2-carboxamide](/img/structure/B343134.png)
![4-[2-(2-Thienylcarbonyl)carbohydrazonoyl]phenyl 4-tert-butylbenzoate](/img/structure/B343136.png)
![N'-[(2E,3E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-ylidene]thiophene-2-carbohydrazide](/img/structure/B343138.png)
![N'-[(Z)-(2,3-dibromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]thiophene-2-carbohydrazide](/img/structure/B343140.png)
![N'-[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]thiophene-2-carbohydrazide](/img/structure/B343141.png)
![3-[2-(2-Thienylcarbonyl)carbohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B343142.png)

![N'-[1-(4-nitrophenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B343144.png)
![N-[(E)-(1-benzyl-2-oxoindol-3-ylidene)amino]-2-(2-phenylphenoxy)acetamide](/img/structure/B343147.png)
![2-{2-[([1,1'-biphenyl]-2-yloxy)acetyl]carbohydrazonoyl}-4,6-dibromophenyl 2-furoate](/img/structure/B343150.png)

![3-[(E)-{2-[(2,5-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B343156.png)
